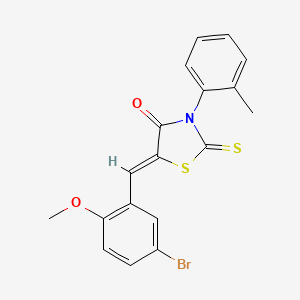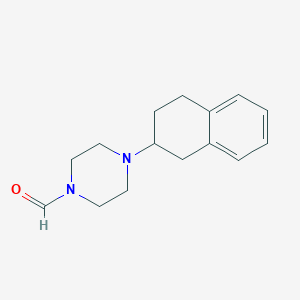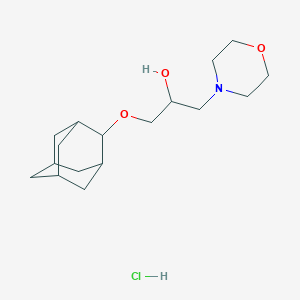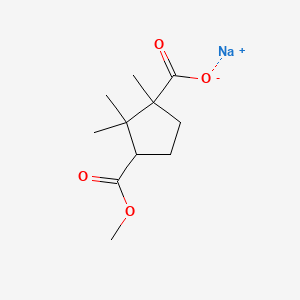![molecular formula C23H33N3O B4956114 1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B4956114.png)
1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine, commonly known as CMMP, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CMMP belongs to the class of piperidine derivatives and has shown promising results in various studies.
作用机制
The exact mechanism of action of CMMP is not fully understood, but it is believed to act on the GABAergic system in the brain. CMMP has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that has an inhibitory effect on the nervous system. This increased GABA activity may be responsible for the anxiolytic and antidepressant effects of CMMP.
Biochemical and Physiological Effects:
CMMP has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models, as well as reduce pain sensitivity. CMMP has also been shown to have a protective effect on neurons, which may be responsible for its potential therapeutic use in treating neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using CMMP in lab experiments is that it has shown promising results in various animal models. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to predict potential side effects or interactions with other drugs.
未来方向
There are several future directions for research on CMMP. One direction is to further investigate its potential therapeutic use in treating addiction and neurodegenerative diseases. Another direction is to investigate potential side effects and interactions with other drugs. Furthermore, research could be done to optimize the synthesis method and increase the purity of CMMP. Overall, CMMP shows great potential for use in various therapeutic applications, and further research is needed to fully understand its mechanisms and potential limitations.
合成方法
The synthesis of CMMP involves the reaction between 4-cyclohexylbenzaldehyde and 1-methyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine, followed by reduction with sodium borohydride and reaction with 4-methoxypiperidine. The yield of CMMP is reported to be around 70%, and the purity can be increased by recrystallization.
科学研究应用
CMMP has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. CMMP has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in rats. Furthermore, CMMP has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
属性
IUPAC Name |
1-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-4-methoxypiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O/c1-25-16-21(17-26-14-12-22(27-2)13-15-26)23(24-25)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h8-11,16,18,22H,3-7,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYKRPHJVABEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)C3CCCCC3)CN4CCC(CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)


![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)



![N-cyclopentyl-4,4,4-trifluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)butanamide](/img/structure/B4956110.png)

